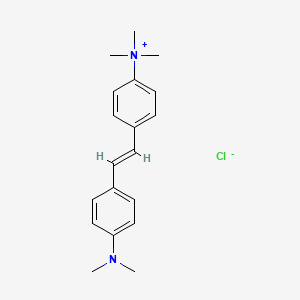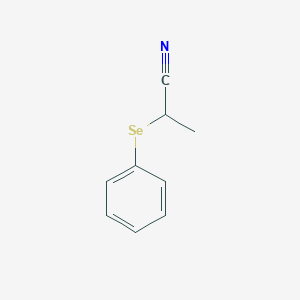
Propanenitrile, 2-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 2-(phenylseleno)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propane chain, with a phenylseleno group (-SePh) attached to the second carbon of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-(phenylseleno)- can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium selenocyanate (KSeCN) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Another method involves the addition of phenylselenol to acrylonitrile, followed by oxidation to yield propanenitrile, 2-(phenylseleno)-. This reaction typically requires the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Industrial Production Methods
Industrial production of propanenitrile, 2-(phenylseleno)- may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Potassium selenocyanate (KSeCN), ethanol
Major Products Formed
Oxidation: Selenoxide, selenone derivatives
Reduction: Primary amines
Substitution: Various substituted nitriles
Aplicaciones Científicas De Investigación
Propanenitrile, 2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanenitrile, 2-(phenylseleno)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the phenylseleno group.
Phenylacetonitrile: Contains a phenyl group attached to the carbon adjacent to the nitrile group.
Benzonitrile: Contains a nitrile group directly attached to a benzene ring.
Uniqueness
Propanenitrile, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other nitriles. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64432-48-0 |
|---|---|
Fórmula molecular |
C9H9NSe |
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
2-phenylselanylpropanenitrile |
InChI |
InChI=1S/C9H9NSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |
Clave InChI |
FGDCCDUBTWTAGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
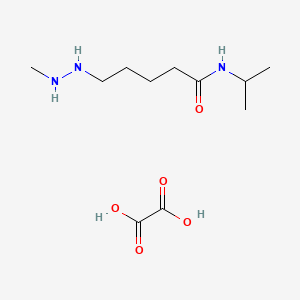
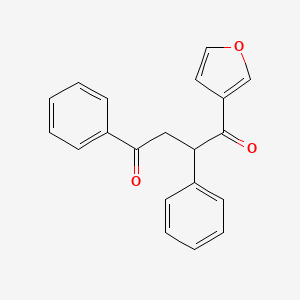
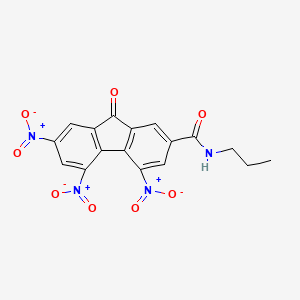
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
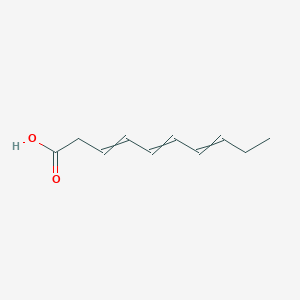
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
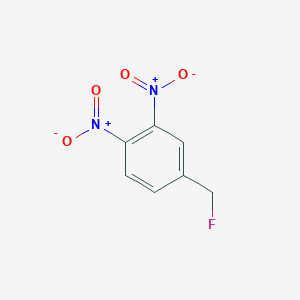
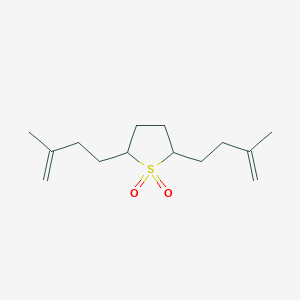
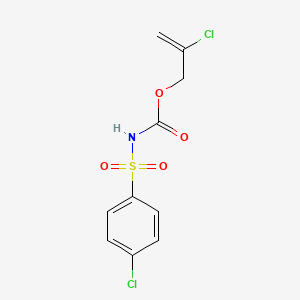
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

